Cas no 60753-14-2 (4-(3-Pyridyl)-1-butanol)
4-(3-Pyridyl)-1-butanol Chemical and Physical Properties
Names and Identifiers
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- 4-(Pyridin-3-yl)butan-1-ol
- 4-(3-Pyridyl)-1-butanol
- 3-Pyridinebutanol
- 4-pyridin-3-ylbutan-1-ol
- 3-(4-hydroxybutyl)-pyridine
- 4-(3-pyridyl)but-Anol
- 3-(4-hydroxybutyl)pyridine
- 4-(3-Pyridinyl)butane-1-ol
- GPJCBIYBTLQPQG-UHFFFAOYSA-N
- 5963AJ
- SY022160
- AK146720
- AB0072553
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- MDL: MFCD18802565
- Inchi: 1S/C9H13NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-6,8,11H,1-2,4,7H2
- InChI Key: GPJCBIYBTLQPQG-UHFFFAOYSA-N
- SMILES: OCCCCC1C=NC=CC=1
Computed Properties
- Exact Mass: 151.09979
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 95.6
- XLogP3: 0.9
- Topological Polar Surface Area: 33.1
Experimental Properties
- Boiling Point: 115-125℃ at 0.5 mmHg
- PSA: 33.12
4-(3-Pyridyl)-1-butanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029182151-5g |
4-(Pyridin-3-yl)butan-1-ol |
60753-14-2 | 95% | 5g |
$367.50 | 2023-09-01 | |
| Alichem | A029182151-10g |
4-(Pyridin-3-yl)butan-1-ol |
60753-14-2 | 95% | 10g |
$720.80 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852629-1g |
4-(3-Pyridyl)-1-butanol |
60753-14-2 | ≥95% | 1g |
898.20 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TG227-250mg |
4-(3-Pyridyl)-1-butanol |
60753-14-2 | 97% | 250mg |
492CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TG227-1g |
4-(3-Pyridyl)-1-butanol |
60753-14-2 | 97% | 1g |
970.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TG227-100mg |
4-(3-Pyridyl)-1-butanol |
60753-14-2 | 97% | 100mg |
215CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TG227-200mg |
4-(3-Pyridyl)-1-butanol |
60753-14-2 | 97% | 200mg |
324.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TG227-50mg |
4-(3-Pyridyl)-1-butanol |
60753-14-2 | 97% | 50mg |
129.0CNY | 2021-08-04 | |
| Chemenu | CM170687-1g |
4-(Pyridin-3-yl)butan-1-ol |
60753-14-2 | 95% | 1g |
$122 | 2021-08-05 | |
| Chemenu | CM170687-5g |
4-(Pyridin-3-yl)butan-1-ol |
60753-14-2 | 95% | 5g |
$327 | 2021-08-05 |
4-(3-Pyridyl)-1-butanol Suppliers
4-(3-Pyridyl)-1-butanol Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 4-(3-Pyridyl)-1-butanol
4-(3-Pyridyl)-1-butanol: A Comprehensive Overview
4-(3-Pyridyl)-1-butanol, also known by its CAS registry number 60753-14-2, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a butanol moiety, making it a valuable building block for the synthesis of more complex molecules. Recent advancements in synthetic chemistry have further highlighted its potential in drug discovery and material development.
The chemical structure of 4-(3-Pyridyl)-1-butanol consists of a pyridine ring substituted at the 3-position with a 1-butanol group. This arrangement imparts the compound with both aromatic and hydroxyl functionalities, enabling it to participate in a wide range of chemical reactions. The pyridine ring contributes to the compound's stability and reactivity, while the hydroxyl group at the terminal position of the butanol chain provides opportunities for functionalization and further chemical modifications.
Recent studies have demonstrated that 4-(3-Pyridyl)-1-butanol exhibits promising biological activity, particularly in the context of enzyme inhibition and receptor binding. For instance, researchers have explored its potential as a lead compound in the development of new anticancer agents. Its ability to interact with specific protein targets makes it a valuable candidate for drug design. Additionally, the compound has shown potential in agrochemical applications, such as pest control and plant growth regulation.
In terms of synthesis, 4-(3-Pyridyl)-1-butanol can be prepared through various routes, including nucleophilic substitution and coupling reactions. One common method involves the reaction of 3-pyridinemethanol with an appropriate alkyl halide in the presence of a base. This approach allows for precise control over the substitution pattern and ensures high yields. The availability of efficient synthetic methods has facilitated its widespread use in research and industrial settings.
The physical properties of 4-(3-Pyridyl)-1-butanol are also worth noting. It is typically a crystalline solid with a melting point around 70°C and a boiling point above 200°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol makes it suitable for various laboratory applications. The compound is also relatively stable under normal storage conditions, though it may degrade under strong acidic or basic conditions.
One area where 4-(3-Pyridyl)-1-butanol has garnered significant attention is its role in materials science. Researchers have investigated its potential as a precursor for the synthesis of advanced materials, such as polymers and nanoparticles. Its ability to form stable complexes with metal ions has led to its use in coordination chemistry and catalysis. For example, recent studies have demonstrated its effectiveness as a ligand in homogeneous catalysis for organic transformations.
Moreover, 4-(3-Pyridyl)-1-butanol has been employed as an intermediate in the synthesis of bioactive compounds. Its versatility allows chemists to introduce diverse functional groups at specific positions on the molecule, enabling the creation of novel pharmacophores with enhanced biological activity. This has made it an invaluable tool in medicinal chemistry research.
In conclusion, 4-(3-Pyridyl)-1-butanol (CAS No: 60753-14-2) is a multifaceted compound with extensive applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthetic and analytical techniques, continues to expand its utility in drug discovery, agrochemical development, and materials science. As research into this compound progresses, it is likely to play an even more prominent role in addressing pressing challenges in these fields.
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